N-Nitrosomethyl-2,3-dihydroxypropylamine

Carcinogenicity TD50 Nitrosamine Risk Assessment

N-Nitrosomethyl-2,3-dihydroxypropylamine (NMDHP, CAS 86451-37-8) is an asymmetric N-nitrosamine bearing a methyl group and a 2,3-dihydroxypropyl group on the nitrosoamine nitrogen. It is a recognized potent rodent carcinogen with a distinct organotropism for lung and liver, producing neoplastic nodules and pulmonary tumors in chronic bioassays.

Molecular Formula C4H10N2O3
Molecular Weight 134.13 g/mol
CAS No. 86451-37-8
Cat. No. B1196006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosomethyl-2,3-dihydroxypropylamine
CAS86451-37-8
Synonyms3-(methylnitrosamino)-1,2-propanediol
N-nitrosomethyl-2,3-dihydroxypropylamine
nitrosomethyl-1,2-dihydroxypropylamine
Molecular FormulaC4H10N2O3
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCN(CC(CO)O)N=O
InChIInChI=1S/C4H10N2O3/c1-6(5-9)2-4(8)3-7/h4,7-8H,2-3H2,1H3
InChIKeyYHOZMWRNWDWYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosomethyl-2,3-dihydroxypropylamine (CAS 86451-37-8) Procurement Guide: Carcinogenic Potency & Drug Impurity Standard


N-Nitrosomethyl-2,3-dihydroxypropylamine (NMDHP, CAS 86451-37-8) is an asymmetric N-nitrosamine bearing a methyl group and a 2,3-dihydroxypropyl group on the nitrosoamine nitrogen. It is a recognized potent rodent carcinogen with a distinct organotropism for lung and liver, producing neoplastic nodules and pulmonary tumors in chronic bioassays [1]. The compound is categorized as a genotoxic impurity of the iodinated contrast agent iopromide, listed as Iopromide Nitroso Impurity 69/77 in multiple pharmaceutical reference standard catalogs, and is procured as a certified impurity standard for LC–MS/MS method development and regulatory compliance testing .

Why N-Nitrosomethyl-2,3-dihydroxypropylamine Cannot Be Substituted by Other Nitrosamine Impurity Standards


Nitrosamine impurities are not interchangeable: regulatory guidelines (ICH M7, EMA/FDA nitrosamine guidance) require compound-specific analytical methods for each individual nitrosamine identified in a drug substance risk assessment. N-Nitrosomethyl-2,3-dihydroxypropylamine differs from its closest structural analogs—N-nitrosomethyl-2-hydroxypropylamine (NMHP) and N-nitrosomethyl-2-oxopropylamine (NMOP)—in carcinogenic potency by more than an order of magnitude and in target organ profile, making a generic nitrosamine standard scientifically invalid for accurate quantification and risk calculation [1]. The FDA's AI (Acceptable Intake) derivation for nitrosamines depends on the TD50 of the specific nitrosamine, not a class average; using the wrong TD50 (e.g., substituting NMHP for NMDHP) would yield a 14-fold error in allowable daily intake limits, directly compromising patient safety assessments .

Quantitative Differentiation Evidence: N-Nitrosomethyl-2,3-dihydroxypropylamine vs. Closest Analogs


Carcinogenic Potency (TD50) Comparison: NMDHP Is 14-Fold Less Potent Than NMHP and 37-Fold Less Potent Than NMOP in Rats

In standardized chronic bioassays compiled by the Carcinogenic Potency Database (CPDB), N-nitrosomethyl-2,3-dihydroxypropylamine (NMDHP) exhibits a harmonic-mean TD50 of 0.646 mg/kg/day in rats, targeting lung, liver, esophagus, and nasal cavity. By comparison, its mono-hydroxylated analog N-nitrosomethyl-2-hydroxypropylamine (NMHP) has a rat TD50 of 0.0463 mg/kg/day, and the keto analog N-nitrosomethyl-2-oxopropylamine (NMOP) has a rat TD50 of 0.0172 mg/kg/day. This represents a 14-fold and 37-fold differential in carcinogenic potency, respectively, demonstrating that progressive hydroxylation of the N-alkyl chain dramatically attenuates tumor-inducing capacity in this series [1][2][3].

Carcinogenicity TD50 Nitrosamine Risk Assessment Acceptable Intake Derivation

Divergent Organotropism: NMDHP Preferentially Induces Lung and Liver Tumors, Unlike Esophageal-Targeting Analogs

In a direct comparative study with four nitrosomethylalkylamines administered to F344 rats via drinking water, the tumor target site profile of NMDHP was distinct: it induced primarily lung tumors and neoplastic liver nodules, with only a few esophageal and nasal cavity tumors, and required a long induction time. In contrast, NMHP induced a high incidence of both esophageal and nasal cavity tumors, NMOP produced primarily esophageal tumors, and NDMA induced liver hemangiosarcomas and hepatocellular carcinomas. The differential organotropism correlates with the metabolic activation pathway: dihydroxylation shifts metabolism away from esophageal α-hydroxylation and toward alternative activation routes in lung and liver tissues [1].

Organotropism Tumor Site Specificity Carcinogenesis Mechanism Nitrosamine Metabolism

Mutagenic Activation Profile: NMDHP Requires P-450-Dependent S9 Metabolic Activation Across Species

In an Ames preincubation assay using TA100 strain, N-nitrosomethyl(2,3-dihydroxypropyl)amine demonstrated positive mutagenicity in the presence of liver S9 fractions from female rats and male hamsters and mice pretreated with polychlorinated biphenyls or phenobarbital. Mutagenic activity was completely abolished by NADP+ removal, significantly reduced by carbon monoxide atmosphere and cytochrome c addition, and inhibited by metyrapone but not 7,8-benzoflavone—establishing a P-450-dependent activation mechanism shared with all nine N-nitrosopropylamines tested in this study [1]. The study confirmed that mutagenic potency correlates with in vivo carcinogenic potency across the series, positioning NMDHP at the lower end of the mutagenic potency range consistent with its lower TD50 relative to NMHP and NMOP.

Mutagenicity Ames Assay Metabolic Activation Cytochrome P450

Regulatory and Analytical Identity as Iopromide Nitroso Impurity Standard: Compound-Specific Procurement Rationale

N-Nitrosomethyl-2,3-dihydroxypropylamine is explicitly cataloged as Iopromide Nitroso Impurity 69/77 by multiple pharmaceutical reference standard suppliers, with certified purity ≥95% by HPLC. Its formation arises from nitrosation of the N-methyl-N-(2,3-dihydroxypropyl)amine moiety present in iopromide's molecular structure (C₁₈H₂₄I₃N₃O₈, containing two 2,3-dihydroxypropyl groups and one N-methyl group) . Procurement of this specific impurity standard is mandatory for validated LC–MS/MS or HPLC-UV methods targeting nitrosamine control in iopromide drug substance and finished product; generic nitrosamine standards such as NDMA or NDEA are chemically and analytically non-equivalent, with different retention times, ionization efficiencies, and MRM transitions.

Pharmaceutical Impurity Iopromide Nitrosamine Testing Reference Standard

High-Value Application Scenarios for N-Nitrosomethyl-2,3-dihydroxypropylamine (CAS 86451-37-8)


Nitrosamine Acceptable Intake (AI) Derivation and Safety Assessment for Iopromide Drug Products

Regulatory toxicologists and pharmaceutical quality assessors use the compound-specific TD50 of 0.646 mg/kg/day from the CPDB to calculate the allowable daily intake limit for NMDHP in iopromide formulations per ICH M7 and EMA nitrosamine guidance. Using NMHP (TD50 0.0463 mg/kg/day) would underestimate the permissible exposure 14-fold, potentially causing unnecessary regulatory action. Procurement of certified NMDHP reference standard enables accurate batch-specific quantification via validated LC–MS/MS methods [1].

Mechanistic Carcinogenesis Research on Organ-Specific Tumor Induction by Hydroxylated Nitrosamines

Cancer researchers investigating the molecular basis of organotropism in nitrosamine carcinogenesis select NMDHP for its unique lung- and liver-specific tumor induction profile, which diverges from the esophageal-predominant tumor spectrum of NMHP and NMOP. The compound serves as a tool to study how progressive hydroxylation of the N-alkyl chain alters metabolic activation by tissue-specific cytochrome P450 isoforms, shifting the target organ from esophagus to lung/liver [1].

Method Development and Validation for Nitrosamine Impurity Profiling in Iodinated Contrast Media

Analytical development scientists in pharmaceutical QC laboratories require pure NMDHP (≥95% HPLC) to establish and validate specific MRM transitions, linearity ranges, and LOD/LOQ values for the determination of this iopromide-specific nitrosamine impurity in API and finished product. The compound's dihydroxypropyl moiety yields chromatographic retention and mass spectrometric ionization behavior distinct from simpler nitrosamines, necessitating compound-specific method optimization [1].

Genotoxicity Screening and P-450-Dependent Mutagenicity Assay Positive Control

Genetic toxicologists use NMDHP as a reference mutagen in Ames TA100 assays with S9 metabolic activation to validate P-450-dependent nitrosamine activation pathways. The compound's demonstrated dependence on NADP+, inhibition by carbon monoxide and cytochrome c, and selective inhibition by metyrapone (but not 7,8-benzoflavone) make it a well-characterized positive control for cytochrome P-450-mediated pro-mutagen screening [1].

Quote Request

Request a Quote for N-Nitrosomethyl-2,3-dihydroxypropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.